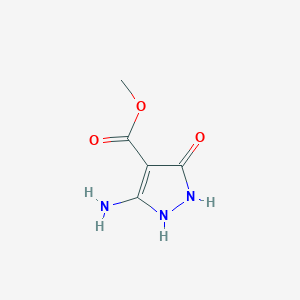

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino substituent, a 3-oxo group, and a methyl ester at position 3. Pyrazoles are heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and agrochemical applications.

Properties

IUPAC Name |

methyl 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-11-5(10)2-3(6)7-8-4(2)9/h1H3,(H4,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCFBTADDXYGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NNC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis method is efficient and avoids the need for purifying intermediate compounds, making it a green chemistry approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and carboxylate groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and its analogs:

Key Observations:

Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with methyl (e.g., Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate) or sulfonyl substituents (e.g., Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate).

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability. For instance, Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may persist longer in biological systems . tert-Butyl esters (e.g., tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate) offer steric protection against enzymatic degradation but reduce aqueous solubility .

Synthetic Accessibility: Analogs with sulfonyl groups (e.g., compound 5 in ) are synthesized via cyclization with tosyl hydrazides, while the target compound likely requires alternative routes to introduce the amino group, such as reduction of nitro precursors or direct amination .

Patent and Literature Landscape: Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has 3 patents and 1 literature citation, suggesting moderate industrial interest.

Biological Activity

Methyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has the molecular formula and a molecular weight of approximately 172.16 g/mol. The compound can be synthesized through various methods, including one-pot reactions involving hydrazine derivatives and carbonyl compounds, yielding good purity and yield rates.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization |

| HepG2 (Liver) | 4.98 - 14.65 | Induction of apoptosis via caspase activation |

In a study examining various pyrazole derivatives, compounds exhibiting IC50 values below 10 μM were considered highly effective against MDA-MB-231 and HepG2 cells, indicating that this compound may act as a microtubule-destabilizing agent .

2. Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Microtubule Assembly Inhibition : This compound disrupts the normal function of microtubules, essential for cell division, leading to apoptosis in cancer cells.

- Caspase Activation : The compound enhances caspase activity in treated cells, confirming its role in inducing programmed cell death .

Other Biological Activities

Antibacterial and Anti-inflammatory Properties

Beyond its anticancer effects, this compound has been investigated for antibacterial and anti-inflammatory activities. Pyrazole derivatives are known to display:

- Antibacterial Activity : Effective against various bacterial strains by inhibiting bacterial growth through different mechanisms.

- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo models suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. The study also noted enhanced caspase activity at higher concentrations (10 μM), further supporting the compound's role as an effective anticancer agent .

Case Study 2: Antibacterial Activity

A separate investigation into the antibacterial properties of pyrazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.